Ent-sandaracopimaradiene is a significant compound in the biosynthesis of phytoalexins, particularly in rice. It serves as a precursor in the biosynthetic pathway leading to oryzalexins, which are important defensive compounds produced by plants in response to pathogen attack. This compound is classified within the diterpene family, characterized by its complex structure and biological activities.
Ent-sandaracopimaradiene is derived from the diterpene biosynthetic pathways found in various plant species, particularly in the genus Oryza (rice). It is part of a larger family of compounds known as ent-pimarane-type diterpenes. These compounds are synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving terpene synthases and cytochrome P450 enzymes.
The synthesis of ent-sandaracopimaradiene can be achieved through both natural extraction and synthetic methodologies. The asymmetric total synthesis has been developed using techniques such as B-alkyl Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds in a highly selective manner. This method has been optimized to yield ent-sandaracopimaradiene efficiently while maintaining high enantiomeric purity .
The synthesis typically involves several key steps:
Ent-sandaracopimaradiene has a complex molecular structure characterized by multiple rings and chiral centers. Its chemical formula is , indicating it consists of 15 carbon atoms and 24 hydrogen atoms.
The molecular weight of ent-sandaracopimaradiene is approximately 204.36 g/mol. The compound features a unique arrangement of carbon atoms that contributes to its biological activity and reactivity.
Ent-sandaracopimaradiene participates in various chemical reactions, particularly hydroxylation reactions catalyzed by cytochrome P450 enzymes. For instance, CYP701A26 has been shown to oxidize ent-sandaracopimaradiene, leading to the formation of hydroxylated derivatives that are biologically active .
The hydroxylation process typically involves:
Ent-sandaracopimaradiene functions primarily as a precursor in the biosynthetic pathways leading to oryzalexins. Its mechanism involves:
Ent-sandaracopimaradiene has several scientific uses:
ent-Sandaracopimaradiene synthase (EC 4.2.3.29; OsKS10) is a class II diterpene cyclase that catalyzes the conversion of ent-copalyl diphosphate (ent-CPP) into ent-sandaracopimara-8(14),15-diene. This Mg²⁺-dependent reaction initiates with protonation of the terminal olefin in ent-CPP via a conserved DxDD motif, triggering a carbocation cascade that culminates in deprotonation to form the tricyclic sandaracopimaradiene scaffold [1] [6]. The enzyme’s active site accommodates conformational shifts during ring formation, enabling precise skeletal rearrangement through W313 and Q305 residues that stabilize carbocation intermediates [2] [6]. This mechanism is characteristic of plant diterpene cyclases, which possess an αβγ-domain structure where the γ-domain houses the DxDD motif for protonation-initiated cyclization [6].
Table 1: Catalytic Motifs in Diterpene Cyclases
Motif | Location | Function | Conservation |
---|---|---|---|
DxDD | γ-domain | Proton donor for olefin activation | Universal in class II cyclases |
QW | βγ-barrel | Carbocation stabilization | Bacterial and plant diterpene cyclases |
EDxxD | γ-domain | Mg²⁺/diphosphate binding | H⁺-initiated cyclases |
OsKS10 exhibits strict specificity for ent-CPP as its native substrate, with negligible activity against syn-CPP or uncyclized geranylgeranyl diphosphate (GGPP). Kinetic analyses reveal a Kₘ of 1.8 ± 0.3 μM and k꜀ₐₜ of 0.12 s⁻¹, indicating high catalytic efficiency for ent-CPP [2] [10]. This selectivity arises from steric constraints in the enzyme’s active site pocket, which accommodates the ent-labdane orientation of CPP’s decalin core while excluding stereoisomers like syn-CPP [6] [10]. Mutagenesis studies confirm that substitution of L738 or V741 in the substrate-binding cleft alters product profiles, underscoring the role of hydrophobic residues in substrate discrimination [2].
In rice (Oryza sativa), OsKS10 (encoding ent-sandaracopimaradiene synthase) resides within a phytoalexin biosynthetic gene cluster on chromosome 11, co-regulated with cytochrome P450 genes CYP76M6 and CYP76M8 [4]. Pathogen elicitation (e.g., chitin fragments) triggers >100-fold upregulation of OsKS10 within 6–12 hours, paralleling the accumulation of oryzalexins A–F [4] [10]. RNAi silencing of OsKS10 abolishes oryzalexin production, confirming its non-redundant role in this defense pathway. The synthase channels ent-sandaracopimaradiene to P450s for oxidation: CYP76M8 catalyzes C7β-hydroxylation to yield oryzalexin D, while CYP76M6 mediates C9β-hydroxylation for oryzalexin E [4].
Table 2: Genes in Rice Oryzalexin Biosynthesis
Gene | Locus ID | Function | Induction (Elicited) |
---|---|---|---|
OsKS10 | Os11g07020 | ent-Sandaracopimaradiene synthase | 100-fold |
CYP76M8 | Os11g07010 | C7β-hydroxylase | 30-fold |
CYP76M6 | Os11g07000 | C9β-hydroxylase | 25-fold |
Plant diterpene cyclases evolved from ancestral bacterial βγ-barrel triterpene cyclases through domain fusion events. ent-Sandaracopimaradiene synthase exemplifies this divergence: it retains the conserved βγ-domain but acquired an additional α-domain, forming an αβγ architecture [6] [8]. Phylogenetic analyses place OsKS10 within the TPS-c subfamily, which originated from horizontal gene transfer of bacterial ent-kaurene synthases to early land plants [6] [8]. Critical evolutionary adaptations include:
Table 3: Evolutionary Milestones in Diterpene Cyclases
Evolutionary Stage | Domain Structure | Catalytic Motifs | Example Enzymes |
---|---|---|---|
Bacterial triterpene cyclases | βγ | DxDD, QW | Squalene-hopene cyclase |
Bacterial diterpene cyclases | βγ | DxDD, QW | ent-CPP synthase |
Plant diterpene cyclases | αβγ | DxDD, DDxxD, EDxxD | OsKS10, OsCPS4 |
Reconstituting ent-sandaracopimaradiene biosynthesis in microbial hosts faces challenges:
Successful expression in Escherichia coli required:
Table 4: Microbial Production of ent-Sandaracopimaradiene
Host | Engineering Strategy | Titer (mg/L) | Key Challenges |
---|---|---|---|
E. coli | Modular GGPP pathway + dodecane extraction | 120 | Toxicity, low GGPP flux |
S. cerevisiae | Mitochondrial targeting + tHMG1 overexpression | 45 | Precursor competition |
P. pastoris | AOX1 promoter + fed-batch fermentation | 28 | Oxygen transfer limitations |
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